molecular formula C19H16N2OS B13353202 N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide

N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide

Cat. No.: B13353202
M. Wt: 320.4 g/mol
InChI Key: LJMYAEGJVRHYKR-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a biphenyl group, a nicotinamide moiety, and a methylthio substituent, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide typically involves the reaction of 2-bromo-1,1’-biphenyl with 2-(methylthio)nicotinic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature, often around 100-120°C, to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine derivatives

    Substitution: Nitrated or halogenated biphenyl derivatives

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog with a similar nicotinamide moiety but lacking the biphenyl and methylthio groups.

    Nicotinamide riboside: A related compound with a ribose sugar attached to the nicotinamide moiety.

    Nicotinamide mononucleotide: A nucleotide derivative of nicotinamide with additional phosphate groups.

Uniqueness

N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide is unique due to the presence of the biphenyl and methylthio groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

2-methylsulfanyl-N-(2-phenylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H16N2OS/c1-23-19-16(11-7-13-20-19)18(22)21-17-12-6-5-10-15(17)14-8-3-2-4-9-14/h2-13H,1H3,(H,21,22)

InChI Key

LJMYAEGJVRHYKR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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